molecular formula C16H14ClN5 B11176420 6-(chloromethyl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine CAS No. 573696-78-3

6-(chloromethyl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11176420
CAS No.: 573696-78-3
M. Wt: 311.77 g/mol
InChI Key: MYVHEXLYWFMBCL-UHFFFAOYSA-N
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Description

    6-(Chloromethyl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine: , is a versatile oxidative stress indicator. Its full chemical name is .

  • This compound serves as a fluorescent probe for reactive oxygen species (ROS) within living cells. Its unique properties make it valuable for studying oxidative stress and related processes.
  • Preparation Methods

      Synthetic Routes: CM-H2DCFDA can be synthesized through various methods. One common approach involves the chloromethylation of dihydrofluorescein diacetate (H2DCFDA). The chloromethyl group is introduced to enhance cellular retention.

      Reaction Conditions: The synthesis typically involves acetylation of H2DCFDA with chloromethyl chlorosulfate or chloromethyl methyl ether. The resulting CM-H2DCFDA is then purified.

      Industrial Production: While industrial-scale production details are proprietary, laboratories often prepare CM-H2DCFDA using established synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: CM-H2DCFDA undergoes reactions related to oxidative stress. It reacts with intracellular glutathione and other thiols due to its thiol-reactive chloromethyl group.

      Common Reagents and Conditions: Researchers use CM-H2DCFDA in studies involving oxidative stress. Detection methods include flow cytometry, fluorescence spectrometry, and fluorescence microscopy.

      Major Products: The oxidation of CM-H2DCFDA yields fluorescent adducts trapped within cells, allowing long-term observation.

  • Scientific Research Applications

      Chemistry: CM-H2DCFDA is widely used to study oxidative stress in chemical systems, including drug screening and environmental monitoring.

      Biology: It helps investigate ROS levels in living cells, aiding research on cell signaling, apoptosis, and aging.

      Medicine: Researchers employ CM-H2DCFDA to assess oxidative stress in disease models, such as cancer, neurodegenerative disorders, and cardiovascular diseases.

      Industry: Its applications extend to assessing antioxidant properties in food, cosmetics, and pharmaceuticals.

  • Mechanism of Action

    • CM-H2DCFDA enters cells passively and is cleaved by intracellular esterases. The chloromethyl group reacts with intracellular thiols.
    • The resulting oxidation produces fluorescent adducts, which remain trapped within cells. Researchers monitor fluorescence using flow cytometry, fluorescence spectrometry, or fluorescence microscopy.
  • Comparison with Similar Compounds

    Remember, CM-H2DCFDA plays a crucial role in understanding oxidative stress and its impact across various scientific disciplines

    Properties

    CAS No.

    573696-78-3

    Molecular Formula

    C16H14ClN5

    Molecular Weight

    311.77 g/mol

    IUPAC Name

    6-(chloromethyl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine

    InChI

    InChI=1S/C16H14ClN5/c17-11-14-19-15(18)21-16(20-14)22(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,19,20,21)

    InChI Key

    MYVHEXLYWFMBCL-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N)CCl

    solubility

    7.5 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

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